1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxypropyl group and an indole moiety, which are linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-indole and 3-methoxypropylamine.
Formation of Urea Linkage: The key step involves the reaction of 1-methyl-1H-indole with an isocyanate derivative of 3-methoxypropylamine under controlled conditions to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and may require the use of a catalyst or a base to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group or the indole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxypropyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring.
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-2-yl)urea: The indole nitrogen is substituted at a different position.
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern and the presence of both methoxypropyl and indole moieties. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17-10-12(11-6-3-4-7-13(11)17)16-14(18)15-8-5-9-19-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSVOVKAQKDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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